molecular formula C15H15N7OS3 B4438995 2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 948289-58-5

2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B4438995
CAS RN: 948289-58-5
M. Wt: 405.5 g/mol
InChI Key: WJXRIVCHSBWOLK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazole ring, a thiadiazole ring, and a pyridine ring. These groups are common in many pharmaceuticals and agrochemicals due to their diverse reactivity and biological activity .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, triazoles can participate in click reactions, a type of chemical reaction used in bioconjugation and material science .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of nitrogen and sulfur atoms could make the compound polar and potentially soluble in water. The compound’s reactivity would also be influenced by these atoms .

Scientific Research Applications

Catalysis

Given the compound’s complex structure, it may act as a ligand in catalytic processes, such as the Suzuki–Miyaura coupling, which forms carbon–carbon bonds under mild conditions . It could be studied for its ability to stabilize transition metals in catalytic cycles, enhancing reaction efficiency.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many compounds with similar structures have biological activity and are used in medicinal chemistry .

properties

IUPAC Name

2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7OS3/c1-24-15-21-19-13(26-15)17-11(23)8-25-14-20-18-12(22(14)10-2-3-10)9-4-6-16-7-5-9/h4-7,10H,2-3,8H2,1H3,(H,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXRIVCHSBWOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3CC3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101108208
Record name 2-[[4-Cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101108208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

948289-58-5
Record name 2-[[4-Cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948289-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-Cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101108208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide

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